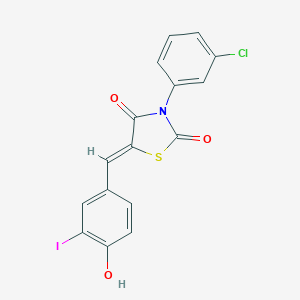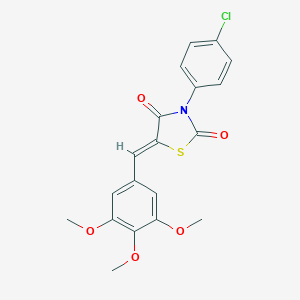
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CHITC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and neuroprotection. In cancer treatment, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In antimicrobial activity, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been found to have potent activity against various bacterial strains, including drug-resistant strains. In neuroprotection, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have antioxidant and anti-inflammatory properties that may help protect against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to activate the p38 MAPK pathway, leading to apoptosis. In bacteria, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been found to disrupt the bacterial cell membrane, leading to cell death. In neuroprotection, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, leading to a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial growth, and neuroprotection. In addition, 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been found to have antioxidant and anti-inflammatory properties that may help protect against various diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione is its potent activity against cancer cells and bacteria, making it a promising candidate for further development as a therapeutic agent. However, one limitation is its potential toxicity, which needs to be further studied to determine its safety and efficacy.
Future Directions
There are several future directions for 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione research, including the development of new synthetic methods to improve yields and purity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. In addition, further studies are needed to determine its safety and efficacy in vivo and to optimize its dosing and administration.
Synthesis Methods
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzaldehyde with 4-hydroxy-3-iodobenzaldehyde in the presence of sodium hydroxide to form the corresponding Schiff base. This Schiff base is then reacted with thiazolidine-2,4-dione under basic conditions to yield 3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione.
properties
Product Name |
3-(3-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C16H9ClINO3S |
Molecular Weight |
457.7 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H9ClINO3S/c17-10-2-1-3-11(8-10)19-15(21)14(23-16(19)22)7-9-4-5-13(20)12(18)6-9/h1-8,20H/b14-7- |
InChI Key |
LJKXZFWQUUDWDL-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/SC2=O |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B301131.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301132.png)
![2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301133.png)


![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)



![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)

